1-Benzhydryl-4-(2,5-dimethoxyphenyl)sulfonylpiperazine
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Overview
Description
1-Benzhydryl-4-(2,5-dimethoxyphenyl)sulfonylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 1-Benzhydryl-4-(2,5-dimethoxyphenyl)sulfonylpiperazine typically involves the nucleophilic substitution reaction of 1-benzhydryl-piperazine with 2,5-dimethoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The product is then purified using column chromatography .
Chemical Reactions Analysis
1-Benzhydryl-4-(2,5-dimethoxyphenyl)sulfonylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
Medicinal Chemistry: It has been evaluated for its efficacy in inhibiting the proliferation of cancer cells, particularly MDA-MB-231 human breast cancer cells.
Biology: The compound’s interactions with various biological targets have been studied to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-Benzhydryl-4-(2,5-dimethoxyphenyl)sulfonylpiperazine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the proliferation of cancer cells by interfering with cellular processes essential for cancer cell growth and survival. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
1-Benzhydryl-4-(2,5-dimethoxyphenyl)sulfonylpiperazine can be compared with other piperazine derivatives, such as:
1-Benzhydryl-4-(4-tert-butylbenzenesulfonyl)piperazine: This compound has shown significant inhibitory activity against cancer cells.
1-Benzhydryl-4-(toluene-4-sulfonyl)piperazine: This derivative has been studied for its structural conformation and biological activities.
Biological Activity
1-Benzhydryl-4-(2,5-dimethoxyphenyl)sulfonylpiperazine is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications, drawing on recent research findings and case studies.
Synthesis of this compound
The synthesis of this compound involves several key steps, typically starting from piperazine derivatives and incorporating benzhydryl and sulfonyl groups. The methodology often includes:
- Formation of the piperazine core : This is achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
- Introduction of the benzhydryl moiety : This can be accomplished via nucleophilic substitution or coupling reactions.
- Sulfonyl group addition : The sulfonyl group is introduced using sulfonyl chlorides in the presence of a base.
These synthetic approaches yield compounds with varying substituents that influence their biological activity.
Antimycobacterial Activity
Recent studies have highlighted the antituberculosis properties of benzhydryl piperazine derivatives. For instance, a series of novel hybrids demonstrated:
- In vitro inhibition against Mycobacterium tuberculosis (Mtb) : Compounds exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.78 to >25 μg/mL, with some derivatives showing comparable efficacy to standard treatments like rifampicin and isoniazid .
- Selectivity Index (SI) : Compounds with SI values greater than 30 were considered non-toxic, indicating a promising therapeutic window for further development .
Antibacterial Activity
The compound also shows considerable antibacterial activity. In one study, synthesized derivatives were tested against various bacterial strains:
Compound | IC50 (µM) | Activity Level |
---|---|---|
7l | 2.14 | Strong |
7m | 0.63 | Strong |
7n | 2.17 | Strong |
7o | 1.13 | Strong |
Thiourea | 21.25 | Reference |
These results indicate that certain derivatives could serve as effective alternatives to existing antibacterial agents .
Enzyme Inhibition
This compound has also been evaluated for its enzyme inhibition properties:
- Acetylcholinesterase (AChE) Inhibition : Several derivatives exhibited strong AChE inhibitory activity, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
- Urease Inhibition : The compounds demonstrated significant urease inhibitory effects, which may be beneficial in managing conditions like peptic ulcers and urinary infections .
Binding Interactions
Fluorescence studies have indicated that these compounds can effectively bind to bovine serum albumin (BSA), which is crucial for understanding their pharmacokinetics and bioavailability. The binding constants obtained suggest favorable interactions between the drug candidates and serum proteins, enhancing their potential therapeutic efficacy .
Case Study: Antituberculosis Efficacy
A specific study evaluated the efficacy of a benzhydryl piperazine derivative against Mtb in a nutrient-starved environment. The results showed that certain hybrids not only inhibited bacterial growth but also displayed low cytotoxicity in mammalian cell lines, reinforcing their potential as lead compounds for anti-TB therapy .
Research Findings on Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicated that modifications on the piperazine ring significantly affect biological activity. For example:
Properties
IUPAC Name |
1-benzhydryl-4-(2,5-dimethoxyphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4S/c1-30-22-13-14-23(31-2)24(19-22)32(28,29)27-17-15-26(16-18-27)25(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-14,19,25H,15-18H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUZSYPIGUSNRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.